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Compound of Interest

Compound Name: 1,3-Benzodioxole

Cat. No.: B145889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring compounds featuring the 1,3-benzodioxole moiety, a bicyclic aromatic

ether, have garnered significant attention in the scientific community for their diverse and

potent biological activities. This technical guide provides a comprehensive overview of the key

pharmacological effects of these compounds, focusing on their anticancer, enzyme-inhibiting,

and antifungal properties. The information is presented with a focus on quantitative data,

detailed experimental methodologies, and visual representations of the underlying molecular

mechanisms to support further research and drug development endeavors.

Anticancer Activity
A significant body of research has demonstrated the cytotoxic effects of various naturally

occurring 1,3-benzodioxole derivatives against a range of cancer cell lines. These compounds

have been shown to induce programmed cell death (apoptosis) and inhibit cell proliferation

through various mechanisms, including the inhibition of key enzymes and modulation of

signaling pathways.[1]

Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

several 1,3-benzodioxole derivatives against various cancer cell lines, providing a quantitative
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measure of their cytotoxic potential.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

4-(1,3-Benzodioxol-5-

yl)-1-([1,10-

biphenyl]-4-

ylmethylene)

thiosemicarbazide

(Compound 5)

A549 (Lung

Adenocarcinoma)
10.67 ± 1.53 [1]

4-(1,3-Benzodioxol-5-

yl)-1-([1,10-

biphenyl]-4-

ylmethylene)

thiosemicarbazide

(Compound 5)

C6 (Glioma) 4.33 ± 1.04 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

2)

A549 (Lung

Adenocarcinoma)
24.0 ± 3.46 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

2)

C6 (Glioma) 23.33 ± 2.08 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

3)

A549 (Lung

Adenocarcinoma)
28.0 ± 1.0 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

3)

C6 (Glioma) 49.33 ± 1.15 [1]
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Unspecified 1,3-

Benzodioxole

Derivative (Compound

9)

A549 (Lung

Adenocarcinoma)
51.5 ± 4.95 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

9)

C6 (Glioma) 25.33 ± 1.53 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

10)

A549 (Lung

Adenocarcinoma)
29.67 ± 5.51 [1]

Unspecified 1,3-

Benzodioxole

Derivative (Compound

10)

C6 (Glioma) 12.33 ± 4.93 [1]

Experimental Protocol: In Vitro Cytotoxicity Assessment
(MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method widely used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is directly proportional to the

number of living cells.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for

24 hours to allow for cell attachment.[2]

Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole
compound of interest and incubate for a specified period (e.g., 72 hours).[2]
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MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to

each well. Incubate the plate for 1.5 hours at 37°C.[2]

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing

agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

Incubate for 15 minutes at 37°C with shaking.[2]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm

using a microplate reader.[2]

Data Analysis: Calculate the percentage of cell viability compared to an untreated control.

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then

be determined.

Plate Setup Compound Treatment MTT Reaction Data Acquisition

Seed cells in 96-well plate Incubate 24h Add 1,3-Benzodioxole compoundCells attached Incubate (e.g., 72h) Add MTT solutionTreatment period complete Incubate 1.5h Add Solubilizing Agent (DMSO)Formazan crystals formed Shake 15 min Read Absorbance (492 nm) ResultsCalculate IC50

Click to download full resolution via product page

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition
Naturally occurring 1,3-benzodioxoles are well-documented inhibitors of various enzymes, a

property that underlies many of their biological activities, including their synergistic effects with

insecticides and their potential as anticancer agents. Key targets include cytochrome P450

monooxygenases and the thioredoxin reductase system.

Inhibition of Cytochrome P450 Enzymes
Safrole, a prominent naturally occurring 1,3-benzodioxole, is a known inhibitor of several

human cytochrome P450 (CYP) enzymes.[3] These enzymes are crucial for the metabolism of

a wide range of xenobiotics, including drugs and carcinogens.[3] Inhibition of CYP enzymes

can lead to significant drug-drug interactions and alter the toxicity profile of various compounds.
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The following table presents the IC50 and inhibitor constant (Ki) values for the inhibition of

various human CYP450 isoforms by safrole.

CYP450
Isoform

IC50 (µM) Ki (µM)
Type of
Inhibition

Reference

CYP1A2 < 20 < CYP2E1 Competitive [3][4]

CYP2A6 < 20 > CYP2E1 Non-competitive [3][4]

CYP2E1 < 20 < CYP2A6 Non-competitive [3][4]

CYP2D6 > 20 - - [3]

CYP3A4 > 20 - - [3]

The interaction of 1,3-benzodioxole compounds with CYP450 enzymes can lead to the

formation of a metabolic intermediate that binds tightly to the enzyme, resulting in inhibition.

This mechanism-based inhibition is a key aspect of their biological activity.

Cytochrome P450 System

Inhibition by 1,3-Benzodioxole

Cytochrome P450 Enzyme

Metabolite

Metabolizes

Reactive Metabolite Intermediate

Metabolic Activation

Inactive CYP450 Complex

Endogenous/Exogenous Substrate

Binds to active site

1,3-Benzodioxole (e.g., Safrole)

Binds to active siteCovalent Binding

Click to download full resolution via product page
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Mechanism of Cytochrome P450 inhibition.

Inhibition of Thioredoxin Reductase
The thioredoxin (Trx) system, comprising Trx and thioredoxin reductase (TrxR), is a crucial

antioxidant system in cells.[5] Overexpression of TrxR is observed in many cancer cells,

making it an attractive target for anticancer drug development.[6] Some 1,3-benzodioxole
derivatives have been shown to inhibit TrxR, leading to an increase in intracellular reactive

oxygen species (ROS) and subsequent apoptosis.[7]

The inhibition of TrxR by 1,3-benzodioxole derivatives disrupts the cellular redox balance,

leading to oxidative stress and the activation of apoptotic pathways.

Thioredoxin System

Inhibition and Apoptosis Induction

NADPH

Thioredoxin Reductase (TrxR)

Provides reducing equivalents

Thioredoxin (Oxidized)

Reduces

Increased ROS (Oxidative Stress)

Leads to

Thioredoxin (Reduced)

Reactive Oxygen Species (ROS)

Scavenges

Oxidized Cellular Proteins

Reduces

1,3-Benzodioxole Derivative
Inhibits

PI3K/Akt Pathway

May also inhibit

Apoptosis

Induces Regulates
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Click to download full resolution via product page

Thioredoxin reductase inhibition pathway.

Antifungal Activity
Several naturally occurring 1,3-benzodioxoles, such as dillapiole and apiole, have

demonstrated significant antifungal activity against a variety of phytopathogenic and human

pathogenic fungi.

Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum

Fungicidal Concentration (MFC) values for dillapiole-rich oil against several fungal strains.

Fungal Strain MIC (µg/mL) MFC (µg/mL) Reference

Trichophyton

mentagrophytes

(ATCC 9533)

500
1000 (dillapiole-rich

fraction)
[8]

Trichophyton

mentagrophytes

(clinical isolate)

500
1000 (dillapiole-rich

fraction)
[8]

Trichophyton rubrum

(clinical isolate)
500 1500 [8]

Epidermophyton

floccosum (clinical

isolate)

500 1500 [8]

Experimental Protocol: Antifungal Susceptibility Testing
(Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an

antifungal agent.[9]

Procedure:
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Preparation of Antifungal Agent: Prepare a stock solution of the 1,3-benzodioxole
compound and perform serial two-fold dilutions in a 96-well microtiter plate.[10]

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

[10]

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted

antifungal agent.

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24-48 hours).[9]

MIC Determination: The MIC is the lowest concentration of the antifungal agent that

completely inhibits the visible growth of the fungus.[9]

MFC Determination (Optional): To determine the MFC, an aliquot from the wells showing no

growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in

no growth on the subculture.

Preparation

Assay Execution Data AnalysisPrepare serial dilutions of 1,3-Benzodioxole

Inoculate microtiter plate

Prepare standardized fungal inoculum

Incubate (e.g., 24-48h) Visually determine MIC Subculture for MFC (optional) Determine MFC ResultsReport MIC & MFC

Click to download full resolution via product page

Workflow for the broth microdilution antifungal assay.

Conclusion
Naturally occurring 1,3-benzodioxoles represent a rich source of biologically active

compounds with significant potential for the development of new therapeutic agents. Their
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diverse activities, including potent anticancer, enzyme-inhibiting, and antifungal effects, warrant

further investigation. The quantitative data, detailed experimental protocols, and mechanistic

diagrams provided in this guide are intended to serve as a valuable resource for researchers

and drug development professionals working to unlock the full therapeutic potential of this

important class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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